

# Application Note: Quantification of Piceatannol in Plant Extracts Using HPLC-DAD

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Compound of Interest		
Compound Name:	Piceatannol	
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#### Introduction

**Piceatannol** (3,4,3',5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, is a polyphenol of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. It is found in various plant sources, notably in the seeds of passion fruit (Passiflora edulis).[1][2][3] Accurate and precise quantification of **piceatannol** in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **piceatannol** in plant-derived samples.

## **Principle**

This method utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **piceatannol** from other components in a plant extract matrix.[4] The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of **piceatannol** by monitoring its absorbance at a specific wavelength, typically around 320 nm, where it exhibits a characteristic UV spectrum.[4][5][6] Quantification is performed using an external standard calibration curve.

# **Experimental Protocols**



# Sample Preparation: Extraction of Piceatannol from Plant Material

The choice of extraction method can significantly impact the yield of **piceatannol**. **Piceatannol** is sensitive to high temperatures, and prolonged exposure can lead to degradation.[4][5] Therefore, methods like ultrasound-assisted extraction are often preferred over high-temperature techniques such as Soxhlet extraction.[4][5]

#### 1.1. Materials and Reagents

- Plant material (e.g., dried and ground passion fruit seeds)
- Ethanol (analytical or HPLC grade)
- Acetone (analytical or HPLC grade)
- Water (deionized or Milli-Q)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Syringe filters (0.45 μm, PTFE or nylon)

#### 1.2. Ultrasound-Assisted Extraction Protocol

- Weigh approximately 5 g of dried, powdered plant material into a falcon tube.
- Add 30 mL of extraction solvent (e.g., ethanol or acetone).
- Place the tube in an ultrasonic bath (e.g., 35 kHz, 80 W) and sonicate for 60 minutes at room temperature.[4]
- After extraction, centrifuge the mixture to pellet the solid material.
- Collect the supernatant.



- The solvent can be removed using a rotary vacuum evaporator to concentrate the extract.[4]
- Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial.

## **HPLC-DAD Analysis**

- 2.1. Instrumentation and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).
- C18 Reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 μm particle size).[4]
- Piceatannol standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other acidifier, HPLC grade)
- 2.2. Chromatographic Conditions

The following table outlines a typical set of HPLC-DAD conditions for **piceatannol** analysis. These may require optimization based on the specific column and instrumentation used.



Parameter	Condition
Column	C18 Reverse Phase (250 x 4.6 mm, 5 μm)[4]
Mobile Phase A	Water with 0.1% Formic Acid[2]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2]
Gradient Elution	Example: 5% B to 95% B over 40 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 μL[4]
Column Temperature	25-30 °C
DAD Wavelength	320 nm for quantification[4]
Run Time	Approximately 45 minutes

#### 2.3. Standard Preparation and Calibration

- Prepare a stock solution of **piceatannol** (e.g., 1 mg/mL) in methanol or the initial mobile phase.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of **piceatannol** in the samples.
- Inject each standard into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of piceatannol. A linear regression with a correlation coefficient (R²) of ≥0.999 is desirable.[4]

#### 2.4. Sample Analysis and Quantification

- Inject the prepared plant extract samples into the HPLC system.
- Identify the piceatannol peak in the sample chromatogram by comparing its retention time
  and UV spectrum with that of the piceatannol standard.[4][5] The retention time for
  piceatannol is typically around 35.66 minutes under the specified conditions.[4][5]



- Integrate the peak area of **piceatannol** in the sample chromatogram.
- Calculate the concentration of **piceatannol** in the sample using the linear regression equation from the calibration curve.

## **Data Presentation**

The following tables summarize quantitative data for **piceatannol** in plant extracts from various studies.

Table 1: **Piceatannol** Content in Passiflora edulis Seed Extracts using Different Extraction Methods.

Extraction Method	Solvent	Piceatannol Concentration (µg/g of dry material)	Reference
Ultrasound-Assisted	Ethanol	Varies, typically in the range of 10 µg/mL of extract[2]	[2]
Ultrasound-Assisted	Acetone	Similar to ethanol extraction[5]	[5]
Pressurized Liquid Extraction (PLE)	Ethanol (75%)	Can reach up to 56.5 mg/g of extract[7]	[7]
Conventional Solid- Liquid	Ethanol:Water (79:21)	Lower than PLE[7]	[7]
Soxhlet	Ethanol/Acetone	Not detected (degradation likely)[4] [5]	[4][5]

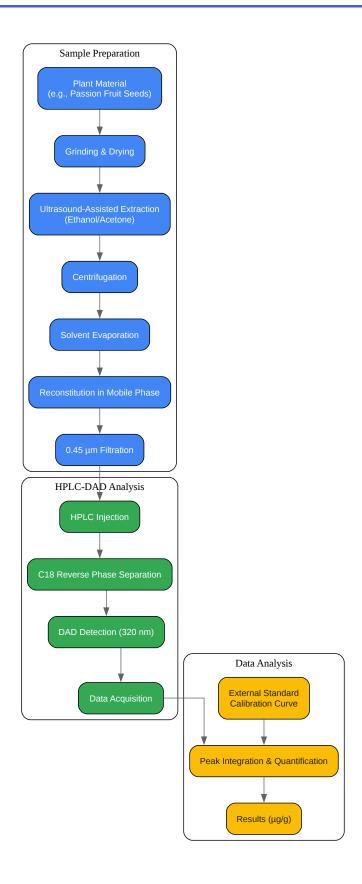
Table 2: HPLC Method Validation Parameters for **Piceatannol** Quantification.



Parameter	Typical Value	Reference
Linearity (R²)	≥ 0.999	[4]
Limit of Detection (LOD)	0.11 mg/L	[8]
Limit of Quantification (LOQ)	0.37 mg/L	[8]
Precision (%RSD)	< 2%	[8]
Recovery (%)	83-110%	[8]

# **Visualizations**

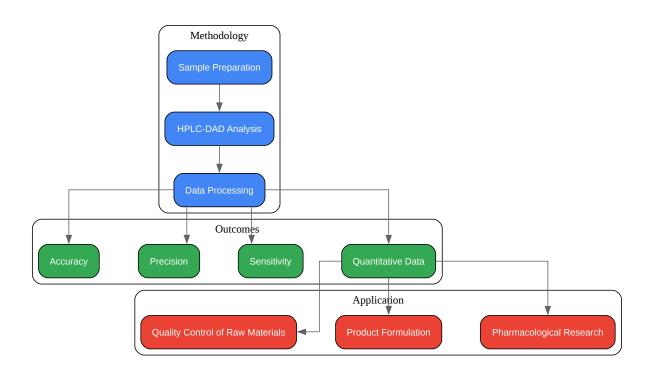




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Caption: Experimental workflow for **piceatannol** quantification.





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Caption: Logical relationships in **piceatannol** quantification.

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